Key Differentiator 1: Stereochemical Complexity vs. Linear Aminoalkyl Pyridine Analogs
1-(3-Methoxypyridin-4-yl)ethan-1-amine contains a single stereocenter at the alpha-carbon, a feature absent in its close structural analog 2-(3-methoxypyridin-4-yl)ethanamine [1]. This stereocenter allows for the existence of (R)- and (S)-enantiomers, which often exhibit profoundly different biological activities and pharmacokinetic profiles. The ability to synthesize and evaluate enantiopure forms provides a critical advantage in medicinal chemistry for exploring chiral space and optimizing drug-target interactions [2].
| Evidence Dimension | Presence of a Chiral Center (Stereocenter) |
|---|---|
| Target Compound Data | 1 Undefined Stereocenter (allows for 2 enantiomers) [1] |
| Comparator Or Baseline | 2-(3-methoxypyridin-4-yl)ethanamine (CAS 1060801-82-2) with 0 stereocenters (achiral) [3] |
| Quantified Difference | The target compound has 1 more stereocenter than the comparator (1 vs. 0), enabling access to enantiopure molecules. |
| Conditions | Computed property based on structural analysis (PubChem). |
Why This Matters
This difference is fundamental for SAR studies; introducing chirality is a well-established strategy to enhance target selectivity and intellectual property positioning, making the target compound a more valuable tool for advanced hit-to-lead optimization compared to its achiral analog.
- [1] PubChem. (2026). 1-(3-Methoxypyridin-4-yl)ethan-1-amine. PubChem CID 75488611. View Source
- [2] Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current topics in medicinal chemistry, 11(7), 760-770. (Class-level inference on chirality). View Source
- [3] PubChem. (2026). 2-(3-Methoxypyridin-4-yl)ethanamine. PubChem CID 53302027. View Source
